Adrenorphin (human)
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Overview
Description
Adrenorphin, also known as metorphamide, is an endogenous, C-terminally amidated, opioid octapeptide. It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain. Adrenorphin was initially detected in human pheochromocytoma tumors derived from the adrenal medulla and was subsequently found in normal human and bovine adrenal medulla as well . This compound exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist while having no effects on δ-opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenorphin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of adrenorphin involves large-scale SPPS, which can be automated to increase efficiency and yield. The process is carried out under stringent conditions to ensure the purity and quality of the final product. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Adrenorphin undergoes various chemical reactions, including:
Oxidation: The methionine residue in adrenorphin can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in adrenorphin can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Major Products:
Oxidation: Methionine sulfoxide-containing adrenorphin.
Reduction: Reduced adrenorphin with free thiol groups.
Substitution: Modified adrenorphin with substituted amino acid residues.
Scientific Research Applications
Adrenorphin has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of opioid receptor agonists for pharmaceutical research.
Mechanism of Action
Adrenorphin exerts its effects by acting as a balanced agonist at μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic and respiratory depressive effects. The molecular targets include the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), which are G-protein-coupled receptors (GPCRs) involved in pain modulation and other physiological processes .
Comparison with Similar Compounds
Met-enkephalin: Another endogenous opioid peptide with similar receptor activity but different amino acid sequence.
Leu-enkephalin: Similar to met-enkephalin but with leucine instead of methionine at the fifth position.
Dynorphin: A family of opioid peptides with high affinity for κ-opioid receptors.
Uniqueness of Adrenorphin: Adrenorphin is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides may have a higher affinity for one receptor type over the other. This balanced activity contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOQRTJDYAHKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N15O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | adrenorphin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adrenorphin | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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